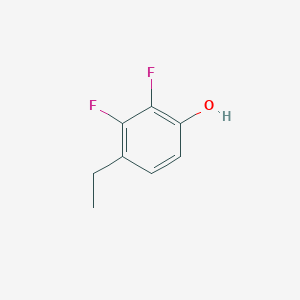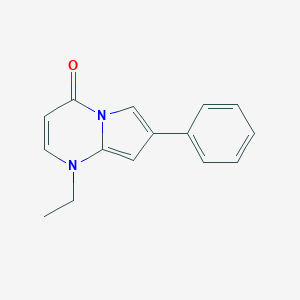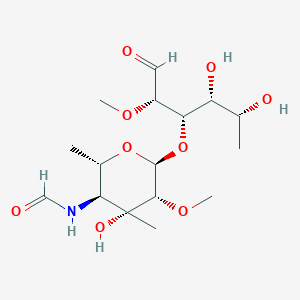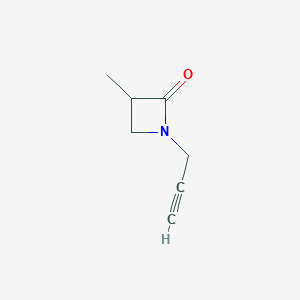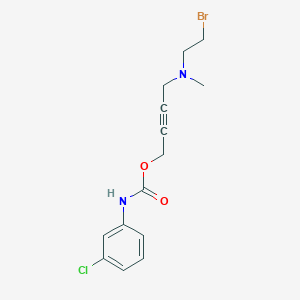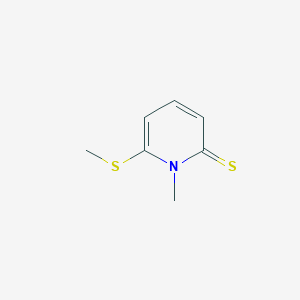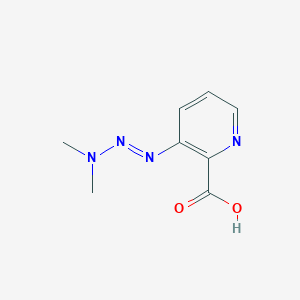
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid, commonly known as DMDP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. DMDP belongs to the category of diazenylpyridines, which are known for their diverse biological activities.
科学研究应用
DMDP has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that DMDP has the potential to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. DMDP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques that are associated with the disease.
作用机制
The mechanism of action of DMDP involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. DMDP has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. DMDP has also been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide levels in cells.
生化和生理效应
DMDP has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that DMDP can induce apoptosis or programmed cell death in cancer cells by activating various pathways involved in cell death. DMDP has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
DMDP has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. DMDP also has a high level of selectivity for its targets, which makes it a valuable tool for studying specific pathways and enzymes. However, DMDP also has some limitations for use in lab experiments. It can be difficult to work with due to its potential hazards, and its effects can be difficult to interpret due to its complex mechanism of action.
未来方向
There are several future directions for research on DMDP. One area of research is in the development of more selective and potent inhibitors of PARP and PDE enzymes. Another area of research is in the development of new methods for the synthesis and purification of DMDP. Additionally, research is needed to further elucidate the mechanism of action of DMDP and its potential applications in other scientific research fields.
Conclusion:
DMDP is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its mechanism of action involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. DMDP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DMDP, including the development of more selective and potent inhibitors of PARP and PDE enzymes, and the elucidation of its mechanism of action in other scientific research fields.
合成方法
DMDP can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxylic acid with dimethylamine and nitrous acid. The resulting product is then subjected to further reactions to obtain the final DMDP compound. The synthesis of DMDP requires careful handling of the reactants and strict adherence to safety protocols due to the potential hazards associated with the use of nitrous acid.
属性
CAS 编号 |
116708-30-6 |
|---|---|
产品名称 |
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid |
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
3-(dimethylaminodiazenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c1-12(2)11-10-6-4-3-5-9-7(6)8(13)14/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
ABJSYTQJFSOBIO-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
规范 SMILES |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
同义词 |
2-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



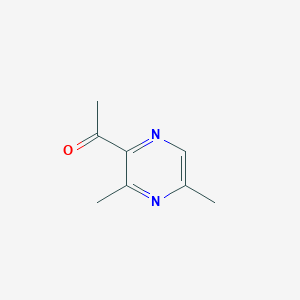
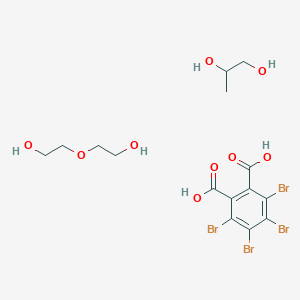
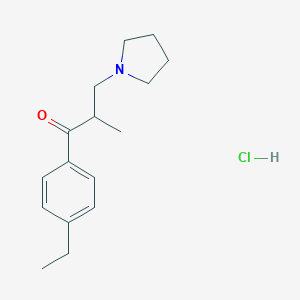
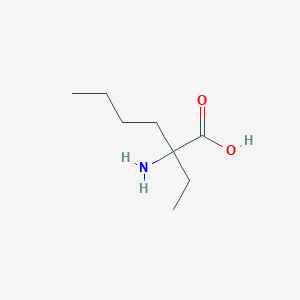
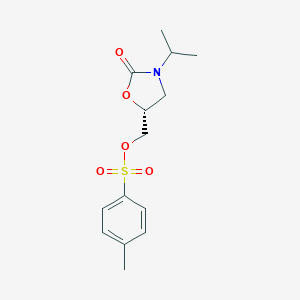
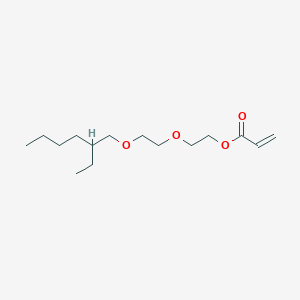
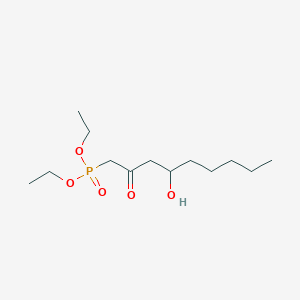
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
